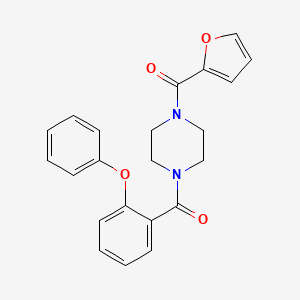

![molecular formula C17H16ClN3O3 B4664246 4-chloro-3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4664246.png)

4-chloro-3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide

Descripción general

Descripción

“4-chloro-3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide” is an organic compound with the molecular formula C17H16ClN3O3 . It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which, in turn, afforded the compounds by reaction with thionyl chloride .Molecular Structure Analysis

The molecular structure of this compound includes a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure also includes a nitro group and a chloro group attached to a benzene ring .Chemical Reactions Analysis

While specific chemical reactions involving “4-chloro-3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide” are not available, it’s known that nitro compounds can undergo various reactions. For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

- Benzylic Position Reactions : Oprea1_517658 contains a benzylic position, which is amenable to various reactions. For instance, it can undergo nucleophilic substitution (SN1 or SN2) or free radical bromination .

Nonlinear Optical (NLO) Materials

- Third-Order Nonlinearity : Researchers explore Oprea1_517658 for its third-order nonlinear optical properties. These materials find applications in optical signal processing devices .

Crystal Growth and Characterization

- Single Crystal Growth : Oprea1_517658 crystals have been grown using conventional slow evaporation solution techniques (SEST) and Sankarnarayanan–Ramasamy (SR) methods. These crystals are essential for studying their properties .

Environmental and Ecological Research

Direcciones Futuras

Mecanismo De Acción

Target of Action

Pyrrole and pyrrolidine analogs, which include this compound, have been found to have anti-hepatitis c virus (hcv) activity . They specifically inhibit NS5A, a protein that plays a crucial role in viral RNA replication and virion assembly .

Mode of Action

Based on the known actions of similar compounds, it is likely that oprea1_517658 interacts with its target proteins, such as ns5a, and inhibits their function . This inhibition disrupts the viral RNA replication and virion assembly processes, thereby exerting an anti-viral effect .

Biochemical Pathways

The biochemical pathways affected by Oprea1_517658 are likely related to the life cycle of HCV. By inhibiting NS5A, the compound disrupts the replication of the viral RNA and the assembly of new virions . This disruption can prevent the spread of the virus within the host organism.

Result of Action

The molecular and cellular effects of Oprea1_517658’s action are likely related to its anti-viral activity. By inhibiting the function of NS5A, the compound can disrupt the life cycle of HCV, preventing the replication of the viral RNA and the assembly of new virions . This disruption can reduce the viral load within the host organism, potentially alleviating the symptoms of HCV infection.

Propiedades

IUPAC Name |

4-chloro-3-nitro-N-(2-pyrrolidin-1-ylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O3/c18-13-8-7-12(11-16(13)21(23)24)17(22)19-14-5-1-2-6-15(14)20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULGGAJCTVIPGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-6-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4664165.png)

![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(1-benzofuran-2-yl)ethanone](/img/structure/B4664172.png)

![1-allyl-4-[(1-naphthyloxy)acetyl]piperazine](/img/structure/B4664173.png)

![N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}benzamide](/img/structure/B4664176.png)

![2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B4664177.png)

![3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1-methyl-2,4-imidazolidinedione](/img/structure/B4664186.png)

![N-(2,3-dichlorophenyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4664205.png)

![N-[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4664206.png)

![3-chloro-4-methoxy-N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4664217.png)

![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4664219.png)

![5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4664235.png)

![1-benzyl-4-[(2-methylbenzyl)sulfonyl]piperazine](/img/structure/B4664237.png)